2,3-Dihydro-1,4-benzodioxin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
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Description
The compound appears to contain several distinct functional groups, including a benzodioxin ring, a triazolopyridazine ring, and a diazepane ring . These groups are common in many pharmaceuticals and could suggest that this compound has potential medicinal applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The benzodioxin, triazolopyridazine, and diazepane rings would likely form the core of the molecule, with the methanone group attached to one of these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the methanone group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of multiple nitrogen atoms could potentially make the compound basic .Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-19(16-12-27-14-4-1-2-5-15(14)28-16)24-9-3-8-23(10-11-24)18-7-6-17-21-20-13-25(17)22-18/h1-2,4-7,13,16H,3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBPWDGDTXGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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